2-[2-(3-amino-1H-pyrazol-1-yl)ethoxy]ethan-1-ol
Overview
Description
2-[2-(3-amino-1H-pyrazol-1-yl)ethoxy]ethan-1-ol is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features an amino group attached to the pyrazole ring and an ethoxyethanol moiety, making it a versatile intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3-amino-1H-pyrazol-1-yl)ethoxy]ethan-1-ol typically involves the following steps:
Formation of 3-Amino-1H-pyrazole: This can be achieved through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.
Alkylation: The amino group on the pyrazole ring is then alkylated using 2-chloroethanol in the presence of a base such as potassium carbonate.
Purification: The final product is purified through recrystallization or chromatographic techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(3-amino-1H-pyrazol-1-yl)ethoxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like iron powder or hydrogen gas.
Substitution: Using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2-[2-(3-nitro-1H-pyrazol-1-yl)ethoxy]ethan-1-ol.
Reduction: Formation of 2-[2-(3-amino-1H-pyrazol-1-yl)ethoxy]ethan-1-olamine.
Substitution: Formation of various substituted pyrazoles depending on the reagent used.
Scientific Research Applications
2-[2-(3-amino-1H-pyrazol-1-yl)ethoxy]ethan-1-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 2-[2-(3-amino-1H-pyrazol-1-yl)ethoxy]ethan-1-ol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
3-Amino-1H-pyrazole: Lacks the ethoxyethanol moiety.
2-(2-(1H-pyrazol-1-yl)ethoxy)ethanol: Similar structure but without the amino group.
3-(1H-pyrazol-1-yl)propan-1-ol: Different alkyl chain length.
Uniqueness: 2-[2-(3-amino-1H-pyrazol-1-yl)ethoxy]ethan-1-ol is unique due to its combination of the amino group and the ethoxyethanol moiety, which provides it with distinct chemical properties and reactivity compared to its similar compounds.
Properties
IUPAC Name |
2-[2-(3-aminopyrazol-1-yl)ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c8-7-1-2-10(9-7)3-5-12-6-4-11/h1-2,11H,3-6H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQNSOGDFJPMBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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